4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl 4-methylbenzenesulfonate is a complex organic compound that features a thiazolidine ring, a phenyl group, and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl 4-methylbenzenesulfonate typically involves multi-step organic reactions. One common method includes the cyclization of a precursor molecule containing a thiazolidine ring. The reaction conditions often involve the use of catalysts such as Lewis acids and bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure high yield and purity. The process may also incorporate green chemistry principles to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl and benzenesulfonate groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids (e.g., BF3·OEt2), bases (e.g., triethylamine).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl 4-methylbenzenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: These compounds share the thiazolidine ring structure and exhibit similar biological activities.
Phenyl benzenesulfonates: Compounds with this functional group are often used in medicinal chemistry for their pharmacological properties.
Uniqueness
4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H19N3O4S2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
[4-methyl-2-[(E)-[(E)-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H19N3O4S2/c1-12-4-7-16(8-5-12)28(24,25)26-17-9-6-13(2)10-15(17)11-20-22-19-21-18(23)14(3)27-19/h4-11,14H,1-3H3,(H,21,22,23)/b20-11+ |
InChI Key |
YRWAATZIKVZRTG-RGVLZGJSSA-N |
Isomeric SMILES |
CC1C(=O)N/C(=N\N=C\C2=C(C=CC(=C2)C)OS(=O)(=O)C3=CC=C(C=C3)C)/S1 |
Canonical SMILES |
CC1C(=O)NC(=NN=CC2=C(C=CC(=C2)C)OS(=O)(=O)C3=CC=C(C=C3)C)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.